molecular formula C15H20N4O B2447129 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide CAS No. 2034562-19-9

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide

Cat. No.: B2447129
CAS No.: 2034562-19-9
M. Wt: 272.352
InChI Key: PDQWMAAKNFPPBD-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, which is further connected to a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Pivalamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyridine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Substituted derivatives at the nitrogen-adjacent positions.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Pharmaceutical Research: The compound is studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a pyridine ring and the presence of a pivalamide group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-7-11-5-12(8-16-6-11)13-9-18-19(4)10-13/h5-6,8-10H,7H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQWMAAKNFPPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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